molecular formula C10H11IN2S B14649616 Thiourea, N-(3-iodophenyl)-N'-2-propenyl- CAS No. 53305-94-5

Thiourea, N-(3-iodophenyl)-N'-2-propenyl-

Cat. No.: B14649616
CAS No.: 53305-94-5
M. Wt: 318.18 g/mol
InChI Key: NNAOMFNCTGIGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, N-(3-iodophenyl)-N’-2-propenyl- is an organic compound that belongs to the class of thioureas It is characterized by the presence of an iodophenyl group and a propenyl group attached to the nitrogen atoms of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(3-iodophenyl)-N’-2-propenyl- typically involves the reaction of 3-iodoaniline with allyl isothiocyanate. The reaction is carried out in a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(3-iodophenyl)-N’-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Thiourea, N-(3-iodophenyl)-N’-2-propenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Thiourea, N-(3-iodophenyl)-N’-2-propenyl- involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the thiourea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(3-iodophenyl)-N’-phenyl-
  • Thiourea, N-(3-iodophenyl)-N’-methyl-
  • Thiourea, N-(3-iodophenyl)-N’-ethyl-

Uniqueness

Thiourea, N-(3-iodophenyl)-N’-2-propenyl- is unique due to the presence of the propenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the iodophenyl and propenyl groups enhances its potential for diverse applications in research and industry.

Properties

CAS No.

53305-94-5

Molecular Formula

C10H11IN2S

Molecular Weight

318.18 g/mol

IUPAC Name

1-(3-iodophenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C10H11IN2S/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H2,12,13,14)

InChI Key

NNAOMFNCTGIGHV-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC1=CC(=CC=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.